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molecular formula C9H8ClN3 B8790325 1-(3-chlorophenyl)-1H-pyrazol-3-amine CAS No. 65740-38-7

1-(3-chlorophenyl)-1H-pyrazol-3-amine

Cat. No. B8790325
M. Wt: 193.63 g/mol
InChI Key: YDUASLIZTNJBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04149005

Procedure details

In the same apparatus and following the same modalities as in Example 1, 5 g (0.0255 mole) of 1-(m-chlorophenyl)-3-amino-2-pyrazoline were suspended in 25 ml of ethanol with addition of 0.2 g of CuCl, under an oxygen head. Oxidation was concluded after about 3 hours. The oxidized product was recovered as in Example 1, obtaining 3.6 g of 1-(m-chlorophenyl)-3-aminopyrazole, melting at 106°-107° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
CuCl
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:12][CH2:11][C:10]([NH2:13])=[N:9]2)[CH:5]=[CH:6][CH:7]=1>C(O)C.Cl[Cu]>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[CH:11][C:10]([NH2:13])=[N:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(CC1)N
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
CuCl
Quantity
0.2 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oxidized product was recovered as in Example 1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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